
3-(Benzyloxy)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)prop-2-enal can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with propargyl aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions and can be carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)propanoic acid.
Reduction: 3-(Benzyloxy)propan-1-ol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)prop-2-enal involves its reactivity as an aldehyde and an ether. The aldehyde group can undergo nucleophilic addition reactions, while the benzyl ether group can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)propanal: Similar structure but lacks the double bond in the prop-2-enal moiety.
3-(Benzyloxy)propanoic acid: Oxidized form of 3-(Benzyloxy)prop-2-enal.
3-(Benzyloxy)propan-1-ol: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde and an allylic ether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
CAS No. |
4652-40-8 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-phenylmethoxyprop-2-enal |
InChI |
InChI=1S/C10H10O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
VDLDWKZZMRIBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


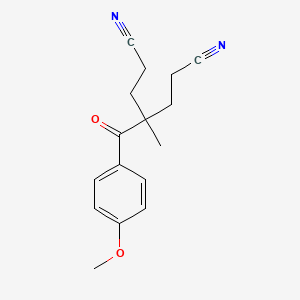

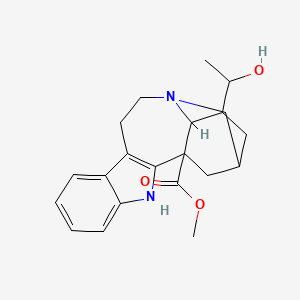

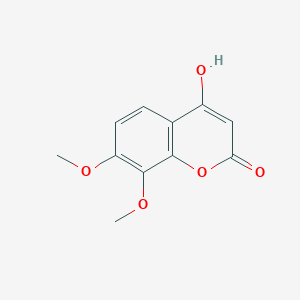
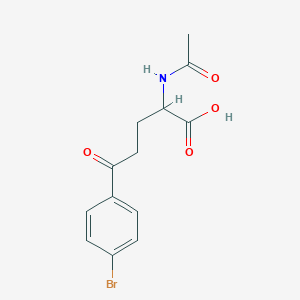


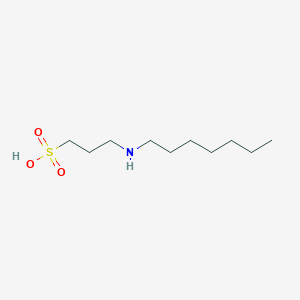
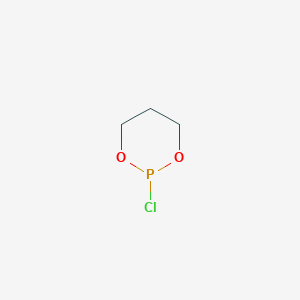
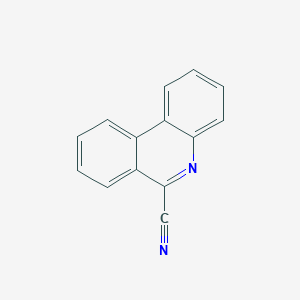
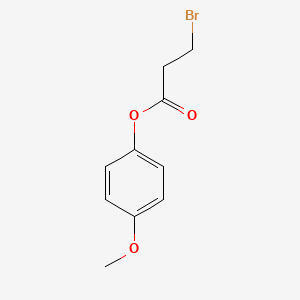
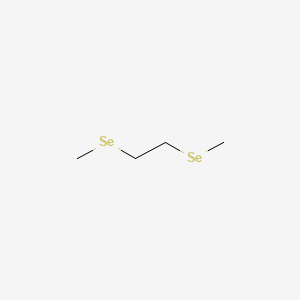
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
